Ajacine

Beschreibung

Contextualization of Ajacine within Diterpenoid Alkaloid Research

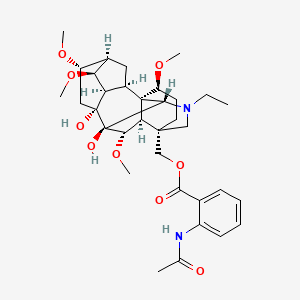

This compound is a diterpenoid alkaloid featuring an aconitane (B1242193) backbone with various substituents, including methoxy (B1213986) groups, an ethyl group, and an acetylamino benzoyl moiety ontosight.ai. This complex structure contributes to its distinct biological properties ontosight.ai. Diterpenoid alkaloids, including this compound, originate from the amination of tetra or pentacyclic diterpenoids mdpi.com. Based on the number of carbon atoms in their backbone structure, these alkaloids are categorized into C18, C19, and C20 types mdpi.com. This compound is identified as a C19-diterpenoid alkaloid mdpi.com. The study of diterpenoid alkaloids has garnered significant attention due to their complex structures, medicinal uses, and biological activities mdpi.comresearchgate.net. Research in this area involves the isolation, structural elucidation, and investigation of the biological effects of these compounds uni-hamburg.deutas.edu.au.

Historical Perspectives in this compound-Related Investigations

The investigation into the chemical constituents of plants in the Consolida genus, which includes species formerly classified under Delphinium, has a history extending back to the early 20th century rsc.org. Early studies aimed to isolate and identify the alkaloidal composition of widespread Consolida species rsc.org. In 1914, Keller and Voelker were among the first to report the isolation of two diterpenoid alkaloids, this compound and ajaconine, from the seeds of Consolida ambigua (formerly known as Delphinium ajacis) rsc.org. The structural identification of diterpenoid alkaloids, including this compound, has historically been challenging due to their fused polycyclic skeletons and multiple oxygenated groups rsc.org. However, studies on the diterpenoid alkaloid composition of Consolida plants increased significantly in the 1980s rsc.org. Phytochemical investigations of Consolida species have since revealed the presence of numerous active ingredients, with alkaloids being a major focus rsc.org.

Research findings have explored some biological activities associated with this compound. Studies have indicated that this compound may exhibit anti-inflammatory and analgesic properties ontosight.ai. Furthermore, some research suggests potential anticancer activities for this compound and related compounds, although further studies are necessary ontosight.ai. This compound has also been investigated for its effects on the nervous system. Research involving rat hippocampal slices indicated that this compound had inhibitory and antiepileptiform effects, mediated by a frequency-dependent inhibition of voltage-dependent sodium channels, thereby decreasing excitability mdpi.comscialert.net. This effect is described as an antagonism to the action of aconitine (B1665448), another diterpenoid alkaloid that activates voltage-dependent sodium channels mdpi.com. This compound is considered a less potent sodium channel blocking agent compared to lappaconitine (B608462), a structurally related alkaloid mdpi.com. These findings suggest a competitive antagonism between lappaconitine and this compound on one side, and aconitine on the other, for binding site 2 of the voltage-dependent Na+ channel mdpi.com.

Data regarding the isolation and properties of this compound from historical research can be summarized in tables to provide a clearer overview of early findings.

| Compound Name | Source Plant | Year of Isolation | Key Researchers |

| This compound | Consolida ambigua | 1914 | Keller and Voelker |

| Ajaconine | Consolida ambigua | 1914 | Keller and Voelker |

Note: This table represents data points mentioned in the text regarding early isolation.

Further detailed research findings on the chemical and physical properties of this compound have been documented over time.

| Property | Value | Source/Method |

| Molecular Formula | C₃₄H₄₈N₂O₉ acmec.com.cnlatoxan.comglpbio.com | Chemical analysis |

| Molecular Weight | 628.75 g/mol acmec.com.cnlatoxan.comglpbio.com | Calculation based on formula |

| CAS Number | 509-17-1 acmec.com.cnlatoxan.comglpbio.com | Chemical Abstracts Service |

| PubChem CID | 101667972 acmec.com.cnncats.iochem960.com | PubChem database |

| Melting Point | 152-154 °C latoxan.com | Experimental determination |

| Optical Activity | [α]D +50° latoxan.com | Polarimetry |

| Purity | 98% latoxan.com | IR, mass, NMR (1H and 13C spectra), TLC latoxan.com |

Note: This table compiles chemical and physical data points mentioned in the text.

These historical and ongoing investigations highlight the significance of this compound within the broader field of diterpenoid alkaloid research, focusing on its isolation, structural characterization, and exploration of its biological activities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N2O9/c1-7-36-16-31(17-45-29(38)19-10-8-9-11-22(19)35-18(2)37)13-12-24(42-4)33-21-14-20-23(41-3)15-32(39,25(21)26(20)43-5)34(40,30(33)36)28(44-6)27(31)33/h8-11,20-21,23-28,30,39-40H,7,12-17H2,1-6H3,(H,35,37)/t20-,21-,23+,24+,25-,26+,27-,28+,30+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXFDCYXMLVOFU-AYBRVATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-17-1 | |

| Record name | Ajacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AJACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP3SE3H2BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies for Ajacine

Botanical Sources and Distribution of Ajacine-Producing Species

This compound is primarily isolated from plant species belonging to the Consolida and Delphinium genera, which are part of the Ranunculaceae family. These plants are commonly known as larkspurs.

The principal botanical source of this compound is Consolida ajacis, also referred to by its synonym Delphinium ajacis. mdpi.comnih.gov This species, commonly known as rocket larkspur or doubtful knight's-spur, is an annual flowering plant. mdpi.commdpi.com Originally native to Eurasia, Consolida ajacis is now a widespread introduced species in many parts of the world, including extensive areas of North America. mdpi.comnih.gov It is frequently found in disturbed habitats such as fields, roadsides, and waste places. nih.gov The seeds and aerial parts of the plant are known to contain a variety of diterpenoid alkaloids, including this compound. mdpi.com

Another related species, Consolida regalis (forking larkspur), is also recognized as containing toxic alkaloids. nih.gov While its alkaloid profile is complex, its close taxonomic relationship with C. ajacis places it among potential, though less frequently cited, sources of related compounds. C. regalis is also native to Europe and Southwest Asia and has been introduced to North America, sometimes as a contaminant in wheat seed. mdpi.commdpi.com

The distribution of these this compound-producing species is extensive, covering temperate regions across multiple continents. Their adaptability as introduced species has led to their naturalization far beyond their native ranges.

Table 1: Primary Botanical Sources of this compound

| Species Name | Common Name(s) | Family | Native Range | Naturalized Distribution |

|---|---|---|---|---|

| Consolida ajacis (Delphinium ajacis) | Rocket Larkspur, Doubtful Knight's-Spur | Ranunculaceae | Eurasia | Widespread in North America and other temperate regions |

| Consolida regalis | Forking Larkspur, Royal Knight's-Spur | Ranunculaceae | Europe, Southwest Asia | North America |

Advanced Extraction Techniques in Natural Product Chemistry Applied to this compound

The extraction of this compound and other diterpenoid alkaloids from plant matrices has evolved from conventional solvent-based methods to more efficient and advanced techniques that enhance yield and reduce environmental impact.

A foundational method for alkaloid extraction involves acid-base partitioning. For instance, the crude alkaloid material from Delphinium species can be obtained by treating a methanolic extract with an acid (e.g., 5% H₂SO₄) to protonate the alkaloids, making them water-soluble. mdpi.com After removing non-alkaloidal components, the acidic solution is neutralized with a base (e.g., NaOH), and the liberated free-base alkaloids are then extracted into an organic solvent like chloroform (B151607) or ether. mdpi.com

More recent and advanced methods offer significant improvements in efficiency:

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (20 kHz–10 MHz) to induce acoustic cavitation in the solvent. mdpi.commdpi.com The collapse of these cavitation bubbles near the plant cell walls creates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular compounds like this compound into the solvent. mdpi.commdpi.com UAE offers advantages such as increased extraction yields, reduced processing time, and lower energy consumption compared to conventional methods like maceration. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy (300 MHz to 300 GHz) to heat the solvent and plant material. mdpi.comnih.gov The direct interaction of microwaves with polar molecules within the plant cells generates localized heat and pressure, causing the cell walls to rupture and release their contents. mdpi.com This method significantly shortens extraction times and can improve the recovery of alkaloids. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): This green technology uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. wikipedia.org Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant matrix like a gas and dissolve compounds like a liquid. wikipedia.org The selectivity of SFE can be finely tuned by altering the pressure and temperature, enabling the targeted extraction of specific classes of compounds. wikipedia.org The addition of a co-solvent like ethanol (B145695) can modify the polarity of the supercritical fluid to enhance the extraction of alkaloids. nih.gov

These advanced techniques represent a significant progression in natural product chemistry, allowing for more efficient and selective extraction of complex molecules like this compound.

Chromatographic and Other Isolation Procedures for this compound Purification

Following initial extraction, the resulting crude alkaloid mixture contains numerous related compounds that must be separated to isolate pure this compound. Chromatography is the cornerstone of this purification process.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. mdpi.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the alkaloids to the stationary phase. For diterpenoid alkaloids, common mobile phases include gradients of ether, chloroform, and methanol, often with a small amount of ammonia (B1221849) to prevent peak tailing. mdpi.com

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions obtained from column chromatography, preparative TLC can be employed. The mixture is applied as a band onto a TLC plate, and after development, the separated bands corresponding to the target compound are scraped off, and the pure compound is eluted with a suitable solvent. mdpi.com

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. nih.govwikipedia.org CCC is particularly effective for separating structurally similar alkaloids. A specialized and powerful variant is pH-zone-refining CCC . This technique is ideal for separating basic compounds like alkaloids. It utilizes a two-phase solvent system where a retainer acid is added to the stationary phase and a retainer base is added to the mobile phase. This creates a pH gradient along the column, allowing for the separation of alkaloids based on their pKa values and hydrophobicity, resulting in high-purity fractions. nih.gov This method is noted for its high sample-loading capacity and efficiency in isolating individual alkaloids from complex mixtures. nih.gov

After chromatographic purification, a final step of recrystallization is often performed to obtain the alkaloid in a highly pure, crystalline form.

Methodological Advancements in High-Yield this compound Isolation

Achieving a high yield of pure this compound is a primary goal in its isolation. Methodological advancements focus on optimizing each stage of the process, from extraction to final purification, to maximize recovery and minimize loss.

The shift from traditional extraction methods like maceration or Soxhlet to advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represents a significant step toward higher yields. mdpi.comresearchgate.net These methods enhance the disruption of plant cell walls, leading to a more exhaustive extraction of the target alkaloids in a much shorter timeframe, which can also reduce the risk of compound degradation. mdpi.com

Optimization of extraction parameters is a key advancement. Using methodologies like Response Surface Methodology (RSM), researchers can systematically vary conditions such as solvent composition, temperature, time, and solid-to-liquid ratio to identify the optimal combination for maximizing the yield of a specific compound or class of compounds. frontiersin.org

Biosynthetic Pathways and Genetic Determinants of Ajacine

Precursor Elucidation and Early-Stage Biosynthesis of Diterpenoid Skeletons

The biosynthesis of diterpenoid alkaloids originates from isopentenyl diphosphate (B83284) (IPP), a five-carbon unit produced via either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comfrontiersin.orgresearchgate.netnih.gov Four units of IPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comfrontiersin.orgnih.govjmb.or.kr

GGPP then undergoes cyclization catalyzed by diterpene synthases (diTPSs) to produce diverse diterpene skeletons. cjnmcpu.combiorxiv.org For diterpenoid alkaloid biosynthesis, specifically, only the ent-kaurene (B36324) and ent-atisane skeletons are known to serve as precursors. These are formed from ent-copalyl diphosphate (ent-CPP), which is itself generated from GGPP by ent-copalyl diphosphate synthase (CPS). mdpi.comfrontiersin.orgnih.gov ent-Kaurene is further modified through oxidations catalyzed by ent-kaurene oxidase, a cytochrome P450 mono-oxygenase, to yield intermediates like ent-kaurenoic aldehyde. mdpi.comnih.gov

Here is a simplified representation of the early-stage biosynthesis:

| Precursor/Intermediate | Enzyme | Product |

| Isopentenyl diphosphate (IPP) | (via MVA or MEP pathways) | IPP and Dimethylallyl PP (DMAPP) |

| IPP + DMAPP | Geranylgeranyl pyrophosphate synthase (GGPPS) | Geranylgeranyl pyrophosphate (GGPP) |

| GGPP | ent-Copalyl diphosphate synthase (CPS) | ent-Copalyl diphosphate (ent-CPP) |

| ent-CPP | ent-Kaurene/ent-atisane synthase | ent-Kaurene or ent-Atisane |

| ent-Kaurene | ent-Kaurene oxidase | ent-Kaurenoic aldehyde (and other intermediates) mdpi.comnih.gov |

Enzymatic Steps and Nitrogen Atom Incorporation in Ajacine Biosynthesis

A crucial step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom into the diterpenoid skeleton. L-serine is considered a plausible amino acid that provides the nitrogen for alkaloid biosynthesis. mdpi.comnih.gov The transfer of nitrogen from L-serine to an intermediate diterpenoid product, such as ent-kaurenoic aldehyde, is thought to occur through enzymatic transamination, potentially involving aminotransferases like serine-pyruvate transaminase and serine-glyoxylate transaminase. mdpi.comnih.gov Recent research indicates that ethanolamine (B43304) is a preferred source of nitrogen for the majority of detected diterpenoid alkaloids, and a reductase with low homology to other characterized enzymes is involved in the entry steps of the biosynthesis of diterpenoid alkaloids like atisinium. nih.gov

While the precise enzymatic steps leading specifically to this compound are not fully detailed in the provided information, the general pathway for diterpenoid alkaloid formation involves the amination of tetra- or pentacyclic diterpenoids. mdpi.comresearchgate.net

Post-Synthetic Modifications and Diversification Mechanisms of this compound

Following the formation of the core diterpenoid alkaloid skeleton with the incorporated nitrogen atom, a series of post-synthetic modifications occur, leading to the structural diversity observed in this class of compounds, including this compound. frontiersin.orgresearchgate.net These modifications can include hydroxylation, oxidation, methylation, glycosylation, acetylation, and rearrangement reactions. jmb.or.kr Cytochrome P450 monooxygenases (CYPs) play a significant role in these downstream modifications by introducing oxygen groups and sometimes triggering backbone rearrangements, contributing significantly to the diversity of diterpenoids. frontiersin.orgcjnmcpu.combiorxiv.org Transferases and isomerases are also involved in these diversification processes. cjnmcpu.com

The structural differences among diterpenoid alkaloids, such as the variations in C18, C19, and C20 types and their subgroups, arise from these post-synthetic modifications acting on the core diterpenoid skeletons. mdpi.comresearchgate.net

Genetic and Genomic Analysis of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes involved in diterpenoid alkaloid biosynthesis are often organized in biosynthetic gene clusters (BGCs) in plants. secondarymetabolites.orgplos.org Genomic and transcriptomic analyses of plants that produce these alkaloids, such as Aconitum and Delphinium species, have been employed to identify candidate genes involved in the pathway. frontiersin.orgresearchgate.netnih.gov

Studies in Aconitum pendulum, for instance, have utilized integrated metabolite profiling and transcriptome analysis to identify candidate enzyme genes, including CPSs, ATFs, CYPs, OMTs, and BAHD acyltransferases, involved in diterpenoid alkaloid biosynthesis. frontiersin.org Differential gene expression analysis in different plant tissues has revealed that genes involved in diterpene skeleton synthesis tend to be highly expressed in flowers, while genes related to alkaloid skeleton synthesis and subsequent modifications show higher expression in leaves and stems. frontiersin.org Co-expression networks between metabolites and genes have helped to correlate specific genes with the accumulation of certain diterpenoid alkaloids. frontiersin.org

Whole-genome resequencing and comparative genomics approaches have also been used to identify key genes and understand the evolution of diterpenoid alkaloid biosynthesis pathways. researchgate.netplos.org

Heterologous Biosynthesis and Metabolic Engineering Strategies for Related Alkaloids

Due to the complex structures and often low abundance of diterpenoid alkaloids in their native plant sources, heterologous biosynthesis in microbial hosts or other plant systems is being explored as a potential strategy for their sustainable production. oup.comnih.govmdpi.com Metabolic engineering aims to reconstitute and optimize plant biosynthetic pathways in these hosts to increase the yield of target compounds and even generate novel analogs. oup.commdpi.compnas.org

While specific examples of heterologous biosynthesis of this compound were not found in the search results, strategies applied to other diterpenoids and alkaloids are relevant. These involve transferring entire biosynthetic gene sets into hosts like Escherichia coli or yeast, which can be engineered to provide necessary precursors and optimize metabolic flux. biorxiv.orgnih.govpnas.org Nicotiana benthamiana has also been used as a transient expression system for the discovery and characterization of plant biosynthetic genes and the reconstitution of pathways. frontiersin.org

Challenges in heterologous biosynthesis include the potential for low metabolic fluxes, byproduct formation, and toxicity of intermediates to the host organism. pnas.org Strategies to address these challenges involve engineering the enzymes themselves to improve their efficiency and selectivity, as well as optimizing the regulatory networks controlling gene expression in the host. mdpi.compnas.org

For example, in the heterologous biosynthesis of other terpenoids, combinatorial biosynthesis in yeast by combining different diterpene synthases and cytochrome P450 enzymes has been used to generate a diverse array of compounds. biorxiv.org

Regulatory Mechanisms of this compound Biosynthesis in Planta

The biosynthesis of secondary metabolites, including diterpenoid alkaloids, in plants is tightly regulated in response to developmental cues and environmental factors. frontiersin.orgcjnmcpu.comfrontiersin.org This regulation occurs at multiple levels, including transcriptional, post-transcriptional, protein modification, and feedback regulation. mdpi.comnih.gov

Transcription factors (TFs) play a crucial role in controlling the expression of genes involved in biosynthetic pathways. cjnmcpu.comjordan.im While the specific TFs regulating this compound biosynthesis are not explicitly detailed, studies on the regulation of other plant secondary metabolites, such as anthocyanins and phytoalexins, indicate the involvement of various TF families like MYB, bHLH, and WD40 proteins, which often form complexes to regulate target genes. jordan.immdpi.com Hormones like jasmonate and gibberellin can also influence the expression of genes in secondary metabolic pathways. frontiersin.org

Tissue-specific gene expression, as observed in Aconitum pendulum where different biosynthesis stages are active in different tissues, highlights another layer of regulation in planta. frontiersin.org This spatial regulation ensures that the production of these compounds is coordinated with the plant's growth and defense needs.

The precise mechanisms regulating the entire this compound biosynthetic pathway in its native plant remain an area of ongoing research.

Mechanistic Investigations of Ajacine S Biological Activities Preclinical Focus

Elucidation of Cellular and Molecular Targets of Ajacine

Specific cellular and molecular targets of this compound have not been definitively identified in preclinical studies. Research on related Aconitum alkaloids suggests that voltage-gated sodium channels could be a primary target, but direct evidence for this compound's binding and modulation of these or other specific molecular entities is lacking. The identification of precise molecular targets is a critical step in understanding the pharmacological profile of a compound, and for this compound, this remains an area requiring further investigation.

Modulation of Ion Channel Activity by this compound (e.g., Sodium Channels)

Interactions with Neurotransmitter Systems and Receptors

The interaction of this compound with various neurotransmitter systems and receptors is another area where preclinical data is sparse. While the analgesic and potential anticonvulsant properties of related alkaloids suggest possible interactions with neurotransmitter pathways, direct binding studies or functional assays to determine this compound's affinity for and efficacy at specific neurotransmitter receptors have not been reported. Understanding these interactions is key to unraveling its potential effects on the central and peripheral nervous systems.

Signaling Pathway Perturbations by this compound in Preclinical Models

There is a lack of preclinical studies investigating the specific signaling pathway perturbations caused by this compound. Research into how this compound may affect intracellular signaling cascades, such as those involved in inflammation, cell survival, or neurotransmission, is necessary to build a complete picture of its mechanism of action.

Anti-Inflammatory Action Mechanisms in In Vitro Models

While some related compounds have demonstrated anti-inflammatory properties, the specific mechanisms of this compound in in vitro models of inflammation have not been detailed in the available literature. Studies investigating its effects on the production of inflammatory mediators like prostaglandins (B1171923) and cytokines, or on the activity of key inflammatory enzymes such as cyclooxygenases, are needed to confirm and characterize any potential anti-inflammatory activity.

Analgesic Action Mechanisms in Preclinical Pain Models

The analgesic properties of Aconitum alkaloids are often attributed to their interaction with sodium channels in nociceptive neurons. For the related compound aconitine (B1665448), studies have shown significant analgesic effects in various preclinical pain models, including hot plate, acetic acid writhing, and formalin-induced pain tests. plos.org However, similar comprehensive preclinical studies on this compound are not available, making it difficult to confirm its analgesic potential and elucidate the underlying mechanisms.

| Preclinical Pain Model | Effect of Aconitine (Related Compound) |

| Hot Plate Test | Improved pain thresholds. plos.org |

| Acetic Acid Writhing Test | Significantly reduced writhing events. plos.org |

| Formalin-Induced Pain | Inhibited both phases of nociceptive response. plos.org |

| CFA-Induced Nociception | Improved pain threshold. plos.org |

This table shows data for the related compound aconitine, as specific data for this compound is not available.

Anticonvulsant Properties and Associated Mechanisms in Preclinical Studies

There is a lack of specific preclinical studies investigating the anticonvulsant properties of this compound. Standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests, have not been reported in the context of this compound. nih.gov Therefore, its potential as an anticonvulsant and the mechanisms that would underlie such activity remain unknown.

Antiproliferative Mechanisms in Cancer Cell Lines

Diterpenoid alkaloids isolated from various Delphinium species have demonstrated notable antiproliferative effects against several cancer cell lines in preclinical studies. nih.gov The primary mechanism underlying this activity appears to be the induction of apoptosis, or programmed cell death, through the intrinsic pathway. nih.gov

Research on alkaloid fractions from Delphinium semibarbatum has shown significant growth inhibition in human prostate cancer cell lines, such as LNCaP and DU-145. nih.gov The mechanistic investigations revealed that these effects are mediated by an increase in intracellular reactive oxygen species (ROS) and a loss of mitochondrial membrane potential (ΔΨm). nih.gov This disruption of mitochondrial function is a key step in the intrinsic apoptotic cascade. Further analysis using Western blot has indicated a decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the cell to commit to apoptosis. The activation of caspase-3, a key executioner caspase, was also observed, confirming the induction of apoptosis. nih.gov

While direct studies on this compound are pending, the consistent findings across different Delphinium alkaloids suggest that its antiproliferative action, if any, might follow a similar mechanistic path involving the induction of mitochondrial-mediated apoptosis. The hetisine-type diterpene alkaloids have been particularly implicated in these apoptotic activities. nih.gov

Table 1: Antiproliferative Mechanisms of Delphinium Alkaloids in Preclinical Studies

| Cell Line(s) | Compound/Extract | Key Mechanistic Findings |

|---|---|---|

| LNCaP, DU-145 (Prostate Cancer) | Delphinium semibarbatum alkaloid fractions | Induction of apoptosis via the intrinsic pathway, increased ROS generation, loss of mitochondrial membrane potential, decreased Bcl-2 expression, increased Bax expression, activation of caspase-3. nih.gov |

| A549 (Lung Cancer) | Atisine-type alkaloids from D. chrysotrichum | Significant cytotoxic activity. nih.gov |

| Breast Cancer Cells | C-20 alkaloids from D. honanense | Potent cytotoxic activity. nih.gov |

Antiviral Mechanisms of Action in Preclinical In Vitro Systems

The antiviral potential of diterpenoid alkaloids from the Delphinium genus has been explored in preclinical in vitro settings. A study investigating the alkaloids from Delphinium ajacis identified several compounds with antiviral activity against the respiratory syncytial virus (RSV). nih.gov

Five new diterpenoid alkaloids, named ajacisines A-E, along with seven known alkaloids, were isolated and evaluated. nih.gov Among these, ajacisines C, D, and E, as well as one of the known compounds, exhibited moderate to weak inhibitory effects on RSV replication. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 10.1 to 75.2 µM. nih.gov

The precise molecular mechanisms by which these Delphinium alkaloids inhibit RSV replication have not been fully elucidated in this particular study. However, the antiviral activity of alkaloids, in general, can involve various mechanisms, such as inhibiting viral entry, interfering with viral replication machinery, or disrupting viral assembly and release. mdpi.com Given that this compound is structurally related to the alkaloids tested, it is plausible that it may also possess antiviral properties, although further investigation is required to confirm this and to delineate the specific mechanism of action.

Table 2: In Vitro Antiviral Activity of Diterpenoid Alkaloids from Delphinium ajacis against Respiratory Syncytial Virus (RSV)

| Compound | IC50 (µM) |

|---|---|

| Ajacisine C | 75.2 ± 1.1 |

| Ajacisine D | 35.1 ± 0.6 |

| Ajacisine E | 10.1 ± 0.3 |

| Known Alkaloid 8 | 50.2 ± 0.5 |

Neuroprotective and Antidepressant-like Effects in Preclinical Models

While direct studies on the neuroprotective and antidepressant-like effects of this compound are scarce, the broader class of diterpenoid alkaloids, particularly those from the Aconitum and Delphinium genera, have been investigated for their neuropharmacological potential. nih.gov These compounds are known for their neurotoxicity at high doses, but at lower, non-toxic concentrations, some exhibit promising therapeutic effects, including analgesic, anticonvulsant, and neuroprotective activities. nih.gov

Lappaconitine (B608462), a diterpenoid alkaloid structurally related to this compound and also found in Delphinium species, has been noted for its analgesic properties, which are relevant to neuroprotection in the context of chronic pain. nih.govresearchgate.net Its mechanism of action involves the modulation of pain signaling pathways. nih.gov Furthermore, some diterpenoid alkaloids have shown antidepressant-like effects in animal models of depression. nih.gov The proposed mechanisms for these effects often involve the modulation of central nervous system monoaminergic neurotransmitters. nih.gov

The hydroalcoholic extract of Delphinium denudatum has demonstrated anti-anxiety effects in preclinical studies, suggesting a potential role for its alkaloid constituents in modulating mood and anxiety disorders. nih.gov Although these findings are not specific to this compound, they provide a foundation for future research into its potential neuroprotective and antidepressant-like activities. The complex structures of diterpenoid alkaloids allow for a wide range of interactions with neurological targets, making them an interesting area for further investigation in the context of neurodegenerative diseases and depression. nih.gov

Table 3: Neuropharmacological Activities of Related Diterpenoid Alkaloids in Preclinical Models

| Compound/Extract | Preclinical Model | Observed Effect(s) | Potential Mechanism(s) |

|---|---|---|---|

| Lappaconitine | Chronic Pain Models | Analgesic | Modulation of pain signaling pathways. nih.govresearchgate.netnih.gov |

| Diterpene alkaloids (Napelline, songorine, hypaconitine, mesaconitine) | Animal Models of Depression | Antidepressant-like effects | Modulation of central monoaminergic neurotransmitters. nih.gov |

| Delphinium denudatum extract | Animal Models of Anxiety | Anti-anxiety effects | Not fully elucidated, attributed to alkaloid content. nih.gov |

Structure Activity Relationship Sar Studies of Ajacine and Its Analogs

Identification of Pharmacophore Features and Essential Structural Moieties for Activity

Pharmacophore features represent the essential steric and electronic characteristics of a molecule required for optimal interaction with a specific biological target. nih.govuky.edu For diterpenoid alkaloids acting on voltage-dependent sodium channels, a basic nitrogen center flanked by aromatic or hydrophobic groups is often considered a key pharmacophore feature. rsc.org

While specific pharmacophore models for ajacine itself are not extensively detailed in the provided search results, SAR studies on related diterpenoid alkaloids with a lycoctonine (B1675730) skeleton (which includes this compound) have identified crucial structural elements for their activity. For instance, studies on lipo-diterpenoid alkaloids targeting topoisomerase IIα indicated that the 3-OH group, an 8-lipo group, the 14-benzene ring, and a nitrogen atom with proper alkalinity are crucial for anti-proliferative activity. researchgate.net Although this study focuses on a different target, it highlights the importance of specific functional groups and regions on the diterpenoid alkaloid scaffold.

Impact of Aconitane (B1242193) Backbone Modifications on Biological Efficacy

This compound possesses an aconitane backbone, a complex hexacyclic diterpenoid structure. mdpi.comresearchgate.netontosight.ai Modifications to this core skeleton can significantly influence the biological efficacy of diterpenoid alkaloids. The aconitane backbone provides the fundamental spatial arrangement of functional groups, and alterations to its ring system or stereochemistry can affect binding affinity and mode of interaction with the target. While the provided results mention the aconitane core of aconitine (B1665448) and its importance for biological activity, specific details on how modifications to the this compound aconitane backbone impact its SAR are not explicitly provided. ontosight.ai However, the comparison of this compound and lappaconitine (B608462) as competitive antagonists to aconitine at the sodium channel suggests that subtle structural differences in the aconitane framework and its substituents dictate their specific antagonistic versus agonistic effects. mdpi.com

Role of Specific Substituents (e.g., Sidechains at C13, C14, C8) in Target Affinity

The nature and position of substituent groups on the aconitane backbone are critical determinants of the biological activity of diterpenoid alkaloids. For this compound and its analogs, substituents at positions such as C8, C13, and C14 are known to play significant roles. researchgate.net For example, aconitine, a related alkaloid, has an acetyl group at C8 and a benzoyl ester group at C14, which are reported to be responsible for its cardiotoxic and neurotoxic properties. mdpi.com

While direct SAR data specifically detailing the impact of individual substituent modifications at C8, C13, and C14 on this compound's affinity for its targets is limited in the provided results, SAR studies on related diterpenoid alkaloids targeting topoisomerase IIα have shown that the presence of a benzene (B151609) ring at C14 is crucial for anti-proliferative activity. researchgate.net Additionally, the length and nature of fatty acid chains at C8 and the presence of a hydroxyl group at C13 were found to be favorable for enhancing anti-proliferative activities in these related compounds. researchgate.net These findings suggest that the chemical nature and position of substituents on the diterpenoid skeleton are key to defining biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to correlate molecular descriptors (numerical representations of chemical structures) with biological activity. nih.govyoutube.com QSAR models can be used to predict the activity of new compounds and to gain insights into the structural requirements for activity. nih.govyoutube.com

A QSAR toxicity study was performed on a series of 19 alkaloids with the lycoctonine skeleton, including this compound. nih.govmdpi.com This study aimed to establish a structure-toxicity relationship using techniques such as Genetic Algorithm combined with Multiple Linear Regression Analysis (GA-MLRA). nih.govmdpi.com The study explored both 3D descriptors and physicochemical descriptors. nih.govmdpi.com

The QSAR study on lycoctonine-type alkaloids, including this compound, identified models that correlate structural features with toxicity. While the specific QSAR equation for this compound's activity as a sodium channel inhibitor is not provided, the study demonstrates the applicability of QSAR methods to this class of compounds for predicting biological endpoints like toxicity based on molecular descriptors. nih.govmdpi.com

Interactive Data Table: Example QSAR Descriptors for this compound (from a study on lycoctonine alkaloids)

| Compound | MlogP | TPSA | nC=O | Molecular Weight |

| This compound | 4.84 | 83.53 | 2 | 628.84 |

Computational Approaches in this compound SAR: Molecular Docking and Dynamics

Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools in SAR studies. mdpi.comnih.govijpsjournal.com Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. ijpsjournal.comresearchgate.net Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time, accounting for flexibility and solvent effects. uky.edumdpi.com

These methods can help to elucidate the molecular interactions between this compound or its analogs and their biological targets, such as voltage-dependent sodium channels. By simulating the binding process, researchers can identify key amino acid residues involved in binding, characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and understand the structural basis for observed differences in activity among analogs. ijpsjournal.comresearchgate.net

While the provided search results mention the use of molecular docking and dynamics in SAR studies of other compound classes uky.edumdpi.comnih.govresearchgate.netmdpi.com, and refer to an in silico study on diterpene alkaloids and their interaction with Na+ channels mdpi.com, specific details or published studies applying these computational techniques directly to this compound's interaction with its targets were not prominently found. However, these methods are generally applicable and powerful for investigating the SAR of complex molecules like this compound.

Application of Artificial Intelligence and Machine Learning in this compound SAR Elucidation

Artificial Intelligence (AI) and Machine Learning (ML) techniques are increasingly being applied in drug discovery and SAR studies. esa.intmdpi.comiceye.comarxiv.org These methods can analyze large datasets of chemical structures and biological activities to build predictive models, identify complex relationships, and potentially accelerate the identification of novel active compounds. esa.intmdpi.comarxiv.org

In the context of SAR, AI and ML can be used for tasks such as predicting the activity of untested this compound analogs, identifying key structural features contributing to activity or toxicity, and generating novel molecular designs with desired properties. esa.intmdpi.comarxiv.org While the provided search results discuss the application of AI and ML in SAR elucidation in a broader sense, particularly in the context of analyzing complex data like synthetic aperture radar (SAR) images esa.intmdpi.comiceye.comarxiv.org, specific applications of AI/ML directly to this compound SAR studies were not found. However, the principles and techniques described for AI/ML in SAR analysis and drug design are relevant and could be applied to this compound and its derivatives in future research. esa.intmdpi.comarxiv.org

Preclinical Pharmacological Research of Ajacine and Its Derivatives

In Vitro Efficacy Studies in Cell-Based Assays and Organoid Models

In vitro studies using cell-based assays and organoid models are fundamental in the preclinical assessment of a compound's efficacy. These models allow for controlled environments to investigate the direct effects of a substance on biological systems at the cellular level. Cell-based assays are widely used for determining mechanisms of action, evaluating potential therapeutics, and screening compound libraries clinisciences.com. Organoid models, which are three-dimensional cultures mimicking the structure and function of organs, offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures and are increasingly applied in disease modeling and drug discovery nih.govmdpi.comemulatebio.com.

Research indicates that certain diterpenoid alkaloids, including those structurally related to Ajacine, have shown notable pharmacological activities in preclinical investigations using isolated compounds u-szeged.hu. Specifically, the antiproliferative effects of sesquiterpene lactones from the Ambrosia genus have been extensively studied on various tumor cell lines u-szeged.hu. While the provided search results mention this compound in the context of diterpenoid alkaloids and their effects on sodium channels, detailed data tables specifically on this compound's in vitro efficacy in cell-based assays or organoid models across various disease indications were not extensively found within the immediate search results. However, the general application of cell-based assays includes assessing cytotoxicity and cell viability, which are crucial for evaluating the potential therapeutic value of compounds researchgate.net.

Complex in vitro models (CIVMs), such as organ-on-a-chip systems, are being increasingly utilized to improve the predictability of preclinical studies by offering a more physiologically relevant environment and potentially reducing the reliance on animal models emulatebio.comfda.gov. Organoids, as a type of CIVM, are valuable for studying human tissue biology and physiology and have applications in precision medicine and drug discovery by recapitulating tumor characteristics and heterogeneity mdpi.comvhio.net.

In Vivo Efficacy Assessments in Animal Models of Disease

In vivo efficacy assessments in animal models are a crucial step following in vitro studies to evaluate the effects of a compound within a living system. These studies aim to replicate human diseases in animal subjects to assess a drug candidate's biological activity and potential therapeutic benefit bihealth.orgupenn.edu. Animal models are considered the gold standard for evaluating the biological activity of drugs before clinical trials probiocdmo.com.

The search results indicate that diterpenoid alkaloids from Aconitum species, which include compounds structurally related to this compound, have shown antinociceptive activity in pharmacological in vivo studies nih.gov. While direct, detailed in vivo efficacy data specifically for this compound in various disease models were not prominently featured in the provided snippets, the broader context of preclinical in vivo research highlights the use of various animal models, including rodents (mice and rats) and non-rodents, to study the efficacy of drug candidates in areas such as oncology, inflammation, autoimmunity, and metabolic diseases probiocdmo.commeliordiscovery.compharmaron.com.

Preclinical animal models are designed to mimic the genotype and/or pathophysiology of human diseases harvard.edu. The choice of animal model is critical and depends on the specific disease under investigation and the drug candidate's mechanism of action upenn.edubiocytogen.com. Studies in animal models provide comprehensive activity validation before clinical studies and are indispensable for identifying drug candidates and screening clinical target indications probiocdmo.com.

The success rate of translating findings from preclinical animal models to human clinical trials can be challenging, with a significant percentage of drugs failing in clinical phases despite showing efficacy in animal studies harvard.edumdpi.com. This underscores the complexity of disease systems in vivo and the differences between animal models and human physiology.

Preclinical Pharmacodynamics and Target Engagement Studies

Preclinical pharmacodynamics (PD) studies investigate the biochemical and physiological effects of a drug candidate and its mechanism of action ppd.commimt.com.pl. Target engagement studies aim to confirm that a drug interacts with its intended molecular target within a biological system. Understanding the pharmacodynamics and target engagement is crucial for predicting a drug's effects in humans and optimizing dosing strategies, although dosage information is excluded from this article.

The search results provide some insight into the potential mechanism of action for compounds related to this compound. Diterpenoid alkaloids, including Aconitine (B1665448) and structurally related compounds like this compound, have been shown to affect voltage-dependent sodium channels (Nav) nih.govmdpi.com. Aconitine is documented as an activator (partial agonist) for Nav channels mdpi.com. Studies have shown that this compound has similar activity to Lappaconitine (B608462), another related alkaloid, acting as a less potent antiepileptiform and sodium channel blocking agent mdpi.com. These results suggest a competitive antagonism between Lappaconitine and this compound on one side, and Aconitine on the other, for binding site 2 of the voltage-dependent Na+ channel mdpi.com. This indicates that this compound's pharmacodynamic effects may involve modulation of sodium channel activity.

Preclinical studies also utilize techniques to evaluate pharmacokinetics (PK) in conjunction with in vitro and in vivo activity to gain insights into a drug's mechanism of action nih.govmdbneuro.com. This integrated approach helps in optimizing and selecting promising drug candidates nih.gov. Target engagement can be assessed through various methods, including those that evaluate the binding of a drug to its specific antigen target on cells, as seen in the context of antibody-drug conjugates nih.gov.

While detailed, dedicated studies specifically on this compound's target engagement were not extensively found, the information regarding its interaction with sodium channels provides a basis for understanding its potential pharmacodynamic profile.

Investigative Preclinical Toxicology (Excluding Safety/Adverse Effect Profiles)

Investigative preclinical toxicology focuses on understanding the potential harmful effects of a substance and the mechanisms underlying these toxicities, without detailing specific safety or adverse effect profiles criver.comgenoskin.com. This area of research is critical for identifying potential target organs for toxicity and assessing the reversibility of any observed effects noblelifesci.com.

Preclinical toxicology studies are a vital part of drug development, aiming to support the transition of a new drug candidate to clinical trials criver.comnoblelifesci.com. These studies help in identifying potential safety concerns and assessing the toxicity of a substance criver.com. Various types of toxicology studies are conducted, including single-dose and repeated-dose studies, to evaluate potential harmful effects over different exposure periods criver.compacificbiolabs.comnih.gov.

Investigative toxicology plays a role in bridging predictive gaps and enhancing the translational relevance of preclinical findings to human safety genoskin.com. It involves understanding the molecular underpinnings of drug-induced effects genoskin.com. Techniques used in investigative toxicology include advanced imaging, 'omics' technologies, and computational modeling to gain a more nuanced understanding of toxicities fda.govgenoskin.com.

While the search results mention preclinical toxicology studies in the broader context of drug development and for related compounds like Aconitine u-szeged.hu, specific detailed investigative toxicology findings solely focused on this compound, excluding safety and adverse effects, were not prominently available. However, the principles and methods of investigative toxicology, as described in the search results, would be applied to a compound like this compound to understand any observed toxicities at a mechanistic level. This includes assessing potential target organ toxicity and investigating the reversibility of effects noblelifesci.com.

Replication Studies and Reproducibility in this compound Preclinical Research

Replication studies and ensuring reproducibility are critical aspects of preclinical research to confirm the robustness and reliability of findings nih.govnih.govtrilogywriting.com. Reproducibility refers to the ability of an independent researcher to obtain similar results when repeating an experiment using the same methods nih.gov. A lack of reproducibility in preclinical research has been a significant concern, impacting the translation of findings to clinical trials trilogywriting.comcos.io.

Reproducibility applies both within a study (if the same investigator repeats the analysis or if another person starts with the same raw data) and across studies (if someone tries to repeat the experiment) nih.gov. Steps to improve reproducibility include specifying data analysis plans, using explicit data management and analysis protocols, and providing detailed experimental protocols nih.gov.

The search results highlight the challenges in reproducibility in preclinical research, with studies indicating inconsistencies in results when research is replicated by independent laboratories trilogywriting.com. Factors contributing to reproducibility issues can include small sample sizes, lack of blinding, and issues with reagent quality control cos.io.

While the provided search results discuss the general importance of reproducibility in preclinical research and the challenges associated with it, there were no specific mentions or studies found regarding replication studies conducted specifically on this compound preclinical research findings. The discussion on reproducibility in the search results is general to the field of preclinical research rather than specific to this compound. However, the principles and efforts to enhance reproducibility in preclinical research would apply to studies involving this compound to ensure the reliability of the findings.

Advanced Analytical Methodologies for Ajacine Research

Spectroscopic Characterization Techniques (NMR, MS) for Structural Elucidation

However, the specific, detailed NMR spectral data for Ajacine, such as ¹H and ¹³C chemical shifts and coupling constants, are not detailed in the available literature. Similarly, while MS would have been used to determine the molecular weight and suggest a molecular formula, specific studies detailing its fragmentation patterns under various ionization conditions are not published. libretexts.orglibretexts.orgchemguide.co.uk This detailed spectral information is crucial for the unambiguous structural assignment and confirmation of the compound.

Chromatographic Separation and Quantification Methods (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the separation, detection, and quantification of compounds in complex mixtures. mdpi.comscirp.orgmdpi.com It offers high sensitivity and selectivity, making it an ideal method for analyzing natural product extracts.

Despite the suitability of LC-MS for alkaloid analysis, there are no specific published methods dedicated to the chromatographic separation or quantification of this compound. The development of such a method would involve optimizing parameters like the stationary phase (column), mobile phase composition, and mass spectrometer settings to achieve reliable and reproducible measurements. Without such studies, information on retention times, linearity, and limits of detection and quantification for this compound remains unavailable.

Development of Bioanalytical Methods for this compound in Biological Matrices

Bioanalytical methods are essential for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound. These methods are developed to accurately measure the concentration of a substance in biological fluids like blood, plasma, or urine. uab.edunih.govnih.govnih.govnih.gov

Currently, there is no information in the scientific literature on the development or validation of bioanalytical methods for the detection and quantification of this compound in any biological matrix. The creation of such a method would require specific procedures for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and validated LC-MS/MS parameters to ensure accuracy, precision, and stability, which have not been reported for this compound. semanticscholar.orgsemanticscholar.org

Advanced Techniques for Metabolite Profiling of this compound and its Biotransformation Products

Metabolite profiling is the study of how a compound is transformed (metabolized) by the body. This involves identifying the structures of its biotransformation products, or metabolites. nih.govnih.gov These studies are critical for understanding the efficacy and potential toxicity of a substance.

There are no published studies on the metabolism or biotransformation of this compound. Research in this area would typically involve in vitro experiments with liver microsomes or hepatocytes, or in vivo studies in animal models, followed by analysis using high-resolution mass spectrometry to identify potential metabolites. nih.govnih.govmdpi.com The lack of such research means there is no information on the metabolic pathways of this compound or the identity of its biotransformation products.

Future Directions and Emerging Research Avenues for Ajacine

Integrated Omics Approaches in Ajacine Research

Integrated omics approaches, which combine data from various high-throughput technologies, offer a powerful lens through which to understand the complex biological interactions of this compound. mdpi.comfrontiersin.org By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of a biological system in response to this compound, researchers can gain a holistic view of its mechanism of action. nih.govmdpi.com This systems-level perspective is crucial for moving beyond a one-target, one-drug paradigm and understanding the broader physiological effects of the compound. youtube.com

Potential applications include:

Target Deconvolution: Using proteomics and metabolomics to identify the specific proteins and metabolic pathways that are modulated by this compound.

Biomarker Discovery: Transcriptomic and metabolomic profiling of this compound-treated cells or tissues could reveal biomarkers indicative of response or toxicity.

Biosynthetic Pathway Elucidation: Applying genomics and transcriptomics to the source organism of this compound can uncover the genes and enzymes responsible for its production, paving the way for synthetic biology applications.

| Omics Field | Data Type | Potential Application in this compound Research |

| Genomics | DNA | Identification of genes responsible for this compound biosynthesis in the source plant. |

| Transcriptomics | RNA | Analysis of gene expression changes in cells or organisms exposed to this compound to understand its effect on cellular pathways. |

| Proteomics | Proteins | Identification of direct protein targets of this compound and downstream effects on protein expression. |

| Metabolomics | Metabolites | Characterization of changes in the metabolic profile of a system upon this compound treatment to understand its physiological impact. |

Rational Design and Synthesis of Novel this compound-Based Scaffolds

While this compound itself provides a starting point, its natural structure may not be optimal for therapeutic use. Rational design and synthesis allow for the creation of new molecules, or "scaffolds," based on the core structure of this compound but with improved efficacy, selectivity, and pharmacokinetic properties. rsc.org This approach leverages an understanding of structure-activity relationships (SAR) to make targeted chemical modifications.

Strategies in this area would involve:

Scaffold Hopping: Replacing the core this compound structure with a different, functionally equivalent scaffold to explore novel chemical space and potentially discover compounds with entirely new properties or improved patentability. rsc.org

Molecular Hybridization: Combining the structural features of this compound with other known bioactive molecules to create hybrid compounds with dual or enhanced activity. mdpi.com

Structure-Based Design: If a specific protein target of this compound is identified (through omics, for example), computational modeling can be used to design derivatives that bind with higher affinity and specificity. nih.gov

The goal is to generate a library of novel this compound-based compounds that can be screened for enhanced therapeutic potential. nih.gov

Exploration of this compound's Potential in Novel Preclinical Disease Models

The successful translation of a compound from the lab to the clinic heavily relies on the quality of preclinical models. nih.gov Moving beyond traditional cell culture and rodent models, future research on this compound should utilize more sophisticated systems that better recapitulate human disease. researchgate.net The choice of model is critical for obtaining clinically relevant data on the compound's efficacy and mechanism of action. nih.gov

Emerging preclinical models suitable for this compound research include:

Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more accurate representation of human cancer and are valuable for testing anti-cancer agents. nih.gov

Organoids: Three-dimensional cell cultures that self-organize into structures mimicking human organs. Organoids can be derived from healthy or diseased tissue, offering a platform for studying this compound's effects in a more physiologically relevant context.

Zebrafish and C. elegans Models: These organisms offer advantages for high-throughput screening due to their rapid development, optical transparency, and genetic tractability. nih.gov They are particularly useful for initial studies on toxicity and biological activity in a whole-organism context. nih.gov

| Model Type | Description | Relevance to this compound Research |

| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue into immunodeficient mice. | Testing the anti-cancer efficacy of this compound on tumors that retain the heterogeneity of the original patient's cancer. |

| Organoids | 3D self-organizing cell cultures that mimic organ structures. | Assessing this compound's efficacy and toxicity on specific human tissues (e.g., liver, gut, or tumor organoids) in a dish. |

| Zebrafish (Danio rerio) | Small, transparent vertebrate model. nih.gov | Rapid in vivo screening for bioactivity, toxicity, and effects on development. nih.gov |

| Caenorhabditis elegans | A transparent nematode with a well-defined cell lineage. nih.gov | High-throughput screening for effects on lifespan, neurobiology, and other physiological processes. nih.gov |

Advancements in Synthetic Biology for Sustainable this compound Production

The production of many natural products, including potentially this compound, is often limited by the low abundance in the source organism and the challenges of chemical synthesis. Synthetic biology offers a transformative solution by engineering microorganisms like bacteria or yeast to produce complex molecules. nih.govsustainablemanufacturingexpo.com This approach can provide a sustainable, scalable, and cost-effective source of the compound. nih.gov

The development of a synthetic biology platform for this compound would involve:

Pathway Discovery: Identifying the complete set of genes and enzymes responsible for this compound biosynthesis in its native plant using omics techniques.

Genetic Engineering: Introducing these biosynthetic genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov

Metabolic Engineering: Optimizing the host organism's metabolism to enhance the production of this compound precursors and increase the final yield. mdpi.com

Cell-Free Systems: Reconstructing the this compound biosynthetic pathway outside of a living cell, which can simplify production and allow for the synthesis of compounds that might be toxic to cells.

This biological manufacturing process reduces reliance on plant harvesting and can be more environmentally friendly than traditional chemical manufacturing. sustainablemanufacturingexpo.com

Leveraging AI/ML for Accelerated this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. frontiersin.orgazoai.com Applying these computational tools to this compound research could significantly accelerate the process of identifying new therapeutic uses and optimizing novel derivatives. researchgate.net

Key applications of AI/ML in the context of this compound include:

Target Identification: AI algorithms can analyze biological data to predict new protein targets for this compound, suggesting novel therapeutic applications. azoai.com

Virtual Screening: ML models can screen massive virtual libraries of this compound-based scaffolds to predict their activity against specific targets, prioritizing the most promising candidates for synthesis and testing. nih.gov

Predictive Toxicology: AI can be used to predict the potential toxicity and adverse effects of new this compound derivatives based on their chemical structure, helping to identify safer compounds early in the discovery pipeline.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for desired properties, such as high potency and low toxicity. youtube.com

By integrating AI/ML, researchers can make more informed decisions, reduce the number of failed experiments, and ultimately shorten the timeline for developing this compound-based therapeutics. researchgate.netnih.gov

Q & A

How to design experiments to determine Ajacine’s physicochemical properties?

Level: Basic

Methodological Answer:

- Step 1: Define measurable parameters (e.g., solubility, melting point, spectral fingerprints) based on this compound’s molecular structure and intended applications. Use validated protocols from analogous compounds as a baseline .

- Step 2: Employ orthogonal analytical techniques (e.g., HPLC for purity, DSC for thermal stability) to cross-validate results and minimize instrumental bias .

- Step 3: Document environmental controls (temperature, humidity) to ensure reproducibility, as per ACS guidelines for chemical characterization .

Table 1: Key Parameters and Analytical Techniques

| Parameter | Technique | Validation Criteria |

|---|---|---|

| Solubility | UV-Vis Spectrophotometry | R² ≥ 0.98 in triplicate runs |

| Thermal Stability | DSC/TGA | ΔH consistency across 3 batches |

What methodologies resolve contradictions in this compound’s pharmacological data?

Level: Advanced

Methodological Answer:

- Step 1: Conduct a meta-analysis to identify conflicting results (e.g., varying IC₅₀ values). Use systematic review tools like PRISMA to filter low-quality studies .

- Step 2: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental designs of conflicting studies. Prioritize studies with rigorous controls and larger sample sizes .

- Step 3: Replicate key experiments under standardized conditions to isolate variables (e.g., cell line specificity, solvent effects) .

Example Workflow:

Hypothesis: Contradictions arise from assay variability.

Test: Compare this compound’s activity in HepG2 vs. HEK293 cells using identical protocols.

Analysis: Use ANOVA to determine inter-assay significance (p < 0.05) .

How to develop research questions on this compound’s mechanism of action?

Level: Advanced

Methodological Answer:

- Framework: Use PICO (Population, Intervention, Comparison, Outcome) to structure questions:

- Gap Analysis: Review crystallography or molecular dynamics studies to identify unexplored interactions (e.g., allosteric vs. active-site binding) .

Table 2: Sample Research Questions Using PICO

| PICO Element | Question Example |

|---|---|

| Intervention/Outcome | How does this compound’s chelation affinity impact metalloproteinase inhibition? |

How to ensure reproducibility in this compound synthesis protocols?

Level: Basic

Methodological Answer:

- Step 1: Publish detailed synthetic pathways, including catalyst ratios, reaction times, and purification steps (e.g., column chromatography gradients) .

- Step 2: Share raw spectral data (NMR, MS) in supplemental materials to enable peer validation .

- Step 3: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like ChemRxiv .

Checklist for Reproducibility:

What strategies optimize this compound’s detection in biological matrices?

Level: Advanced

Methodological Answer:

- Step 1: Use matrix-matched calibration to account for interference (e.g., plasma proteins). Spike recovery rates should be 85–115% .

- Step 2: Compare LC-MS/MS vs. ELISA sensitivity. LC-MS/MS offers lower LOQ (0.1 ng/mL) but requires derivatization .

- Step 3: Validate stability under biological conditions (e.g., pH 7.4, 37°C for 24 hours) .

Table 3: Detection Method Comparison

| Method | LOQ | Matrix Compatibility |

|---|---|---|

| LC-MS/MS | 0.1 ng/mL | Plasma, urine |

| ELISA | 1.0 ng/mL | Serum only |

How to address ethical considerations in this compound’s preclinical testing?

Level: Advanced

Methodological Answer:

- Step 1: Follow ARRIVE guidelines for animal studies: justify sample sizes, minimize suffering, and use blinding during data collection .

- Step 2: For in vitro toxicity, use validated cell lines (e.g., ATCC-certified) and include positive/negative controls to avoid false positives .

- Step 3: Obtain IRB approval for human tissue studies, specifying this compound’s concentration ranges and disposal protocols .

What statistical approaches validate this compound’s dose-response relationships?

Level: Advanced

Methodological Answer:

- Step 1: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report R² and CI for EC₅₀ values .

- Step 2: Perform outlier analysis (Grubbs’ test) to exclude anomalous data points .

- Step 3: Use bootstrap resampling (n=1000 iterations) to assess model robustness .

Example Output:

How to integrate interdisciplinary methods in this compound research?

Level: Advanced

Methodological Answer:

- Step 1: Combine computational (e.g., molecular docking) and wet-lab techniques (e.g., SPR binding assays) to validate targets .

- Step 2: Collaborate with bioinformaticians to analyze omics data (transcriptomics/proteomics) for pathway enrichment .

- Step 3: Use cheminformatics tools (e.g., KNIME, RDKit) to predict ADMET properties and prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.